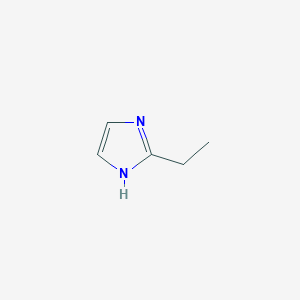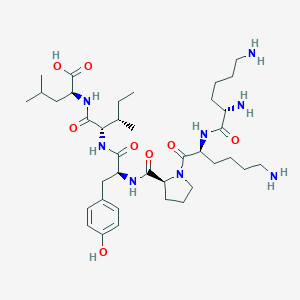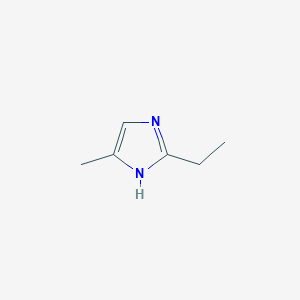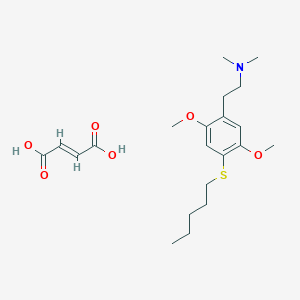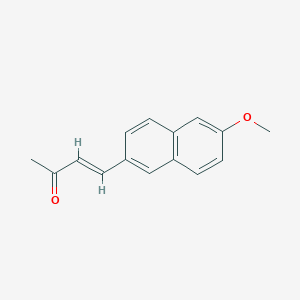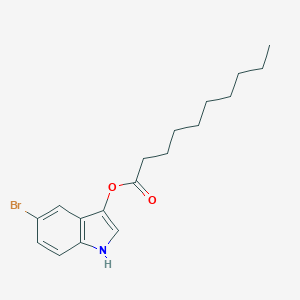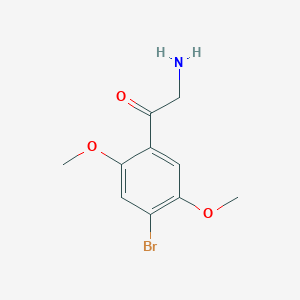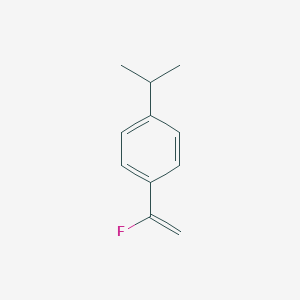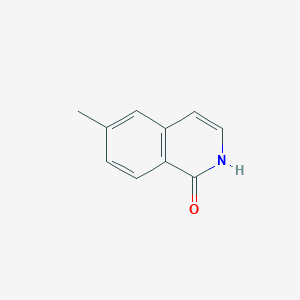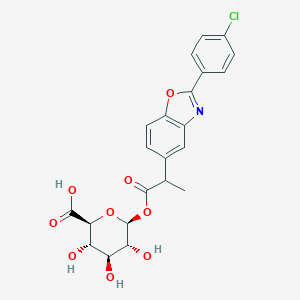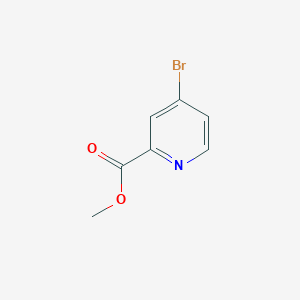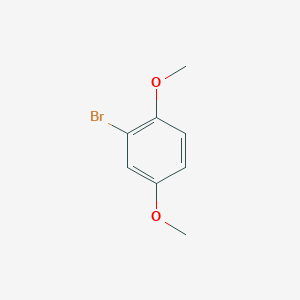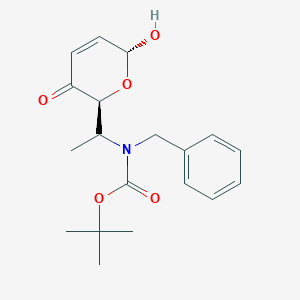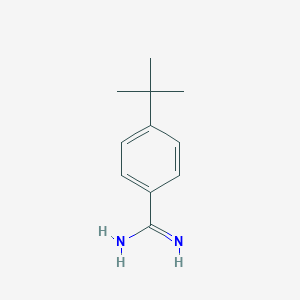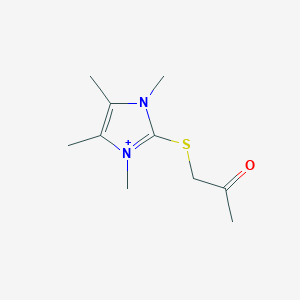
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TOMI and is a member of the imidazolium family of compounds. TOMI has been found to have a wide range of applications in various fields such as catalysis, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of TOMI is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of the sulfur atom in its structure. The Lewis acid properties of TOMI make it an attractive catalyst for various reactions.
Efectos Bioquímicos Y Fisiológicos
TOMI has been found to have potential applications in biochemistry and physiology. Studies have shown that TOMI can inhibit the growth of cancer cells and has anti-inflammatory properties. TOMI has also been found to have potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TOMI in lab experiments is its high stability and solubility in various solvents. TOMI is also relatively easy to synthesize, making it accessible to researchers. However, TOMI is a toxic compound and should be handled with care. Additionally, TOMI can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are numerous potential future directions for research involving TOMI. One area of research could focus on the development of new materials using TOMI as a building block. Another area of research could focus on the use of TOMI in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research could be conducted to fully understand the mechanism of action of TOMI and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of TOMI can be achieved through various methods, including the reaction of 1,3-dimethylimidazolium with methyl isobutyryl chloride and sodium sulfide. The reaction yields TOMI as a yellowish solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
TOMI has been extensively studied for its potential applications in various scientific fields. In the field of catalysis, TOMI has been found to be an effective catalyst for various reactions such as the oxidation of alcohols and the synthesis of cyclic carbonates. In material science, TOMI has been used as a building block for the synthesis of new materials with unique properties such as high thermal stability and conductivity.
Propiedades
Número CAS |
134218-50-1 |
|---|---|
Nombre del producto |
1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium |
Fórmula molecular |
C10H17N2OS+ |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-(1,3,4,5-tetramethylimidazol-1-ium-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H17N2OS/c1-7(13)6-14-10-11(4)8(2)9(3)12(10)5/h6H2,1-5H3/q+1 |
Clave InChI |
QJKGQMMBPLFFKI-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
SMILES canónico |
CC1=C([N+](=C(N1C)SCC(=O)C)C)C |
Otros números CAS |
134218-50-1 |
Sinónimos |
1,3,4,5-tetramethyl-2-((2-oxopropyl)thio)imidazolium 4MeOTI chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



